Differentiation 1: Established Role in TNF-α Inhibitor Synthesis vs. Inactive Regioisomers
2-Methylsulfanylpyrimidine-4-carboxylic acid is specifically documented as a key reagent in the development of orally bioavailable bicyclic pyrazolones that inhibit tumor necrosis factor-α (TNF-α) production [1]. In contrast, the regioisomeric 2-(methylthio)pyrimidine-5-carboxylic acid is not cited in this therapeutic context . The 4-carboxylic acid orientation is essential for constructing the 2-aryl-3-pyrimidinyl pharmacophore found in TNF-α inhibitors with low-nanomolar activity [2].
| Evidence Dimension | Documented role in TNF-α inhibitor synthesis |
|---|---|
| Target Compound Data | Specifically utilized as a reagent for 2-aryl-3-pyrimidinyl bicyclic pyrazolones |
| Comparator Or Baseline | 2-(Methylthio)pyrimidine-5-carboxylic acid (CAS 110099-94-0) |
| Quantified Difference | Documented use in literature vs. no documented use for TNF-α inhibitor synthesis |
| Conditions | Medicinal chemistry literature review (2004–present) |
Why This Matters
Procurement of the 4-carboxylic acid regioisomer is non-negotiable for researchers replicating or extending TNF-α inhibitor lead series; the 5-carboxylic acid analog is chemically distinct and would not produce the same pharmacophore.
- [1] BOC Sciences. (n.d.). 2-(Methylthio)pyrimidine-4-carboxylic Acid. Description: Useful reagent in development of orally bioavailable bicyclic pyrazolones as inhibitors of tumor necrosis factor. View Source
- [2] Laufersweiler, M. J., et al. (2004). The development of novel inhibitors of tumor necrosis factor-alpha (TNF-alpha) production based on substituted [5,5]-bicyclic pyrazolones. Bioorganic & Medicinal Chemistry Letters, 14(16), 4267–4272. View Source
